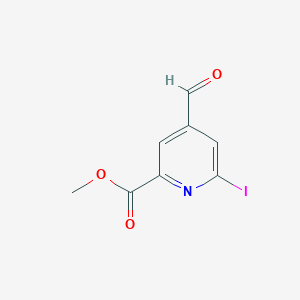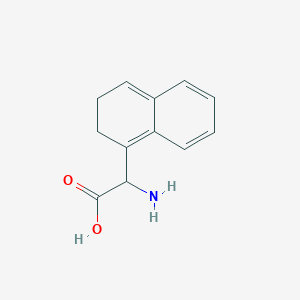
Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid is an organic compound that features a naphthalene ring system with an amino group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-naphthalene, which is commercially available or can be synthesized from naphthalene through hydrogenation.
Amination: The 2,3-dihydro-naphthalene undergoes amination to introduce the amino group. This can be achieved through various methods such as reductive amination or nucleophilic substitution.
Acetic Acid Introduction: The amino group is then reacted with a suitable acetic acid derivative, such as acetic anhydride or acetyl chloride, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives such as naphthoquinones.
Reduction Products: Reduced derivatives such as dihydro-naphthalenes.
Substitution Products: Substituted naphthalenes with various functional groups.
科学研究应用
Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Amino-naphthalene-acetic acid: Similar structure but lacks the dihydro component.
Amino-phenyl-acetic acid: Contains a phenyl ring instead of a naphthalene ring.
Amino-benzoic acid: Features a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness: Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid is unique due to the presence of both the naphthalene ring system and the acetic acid moiety, which confer distinct chemical and biological properties
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
2-amino-2-(2,3-dihydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H13NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4-6,11H,3,7,13H2,(H,14,15) |
InChI 键 |
AUPXOLMVLUFZLJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C2C=CC=CC2=C1)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


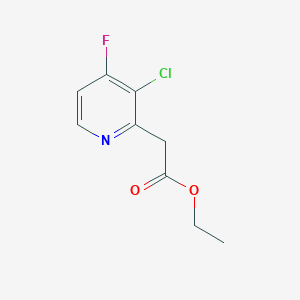
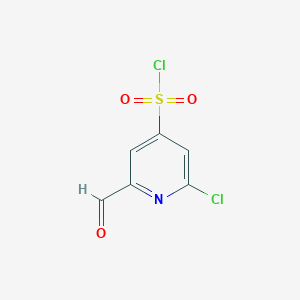

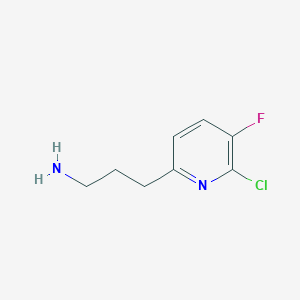
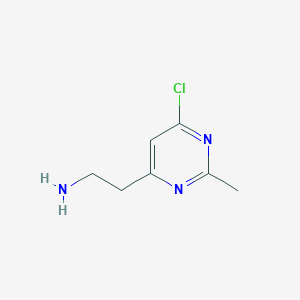
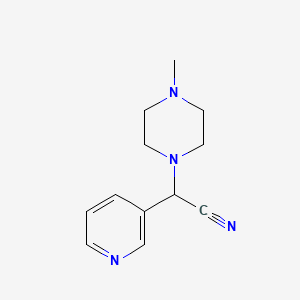
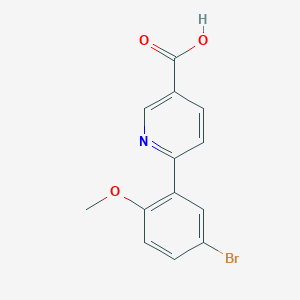
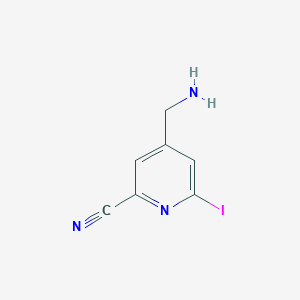



![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14851906.png)

